molecular formula C16H15ClN6OS B2795476 5-chloro-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 1171784-02-3

5-chloro-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2795476
CAS No.: 1171784-02-3
M. Wt: 374.85
InChI Key: YAXLQIVPSJNRLX-UHFFFAOYSA-N
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Description

5-chloro-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone or β-diketone to form the pyrazole ring. Subsequent chlorination and introduction of the pyridine and pyrimidine moieties are achieved through controlled reactions under specific conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the methylsulfanyl group to a sulfoxide or sulfone.

  • Reduction: : Reduction of the pyrimidine ring.

  • Substitution: : Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Utilizing nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of 5-chloro-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]-2-(methylsulfinyl)pyrimidine-4-carboxamide or 5-chloro-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]-2-(methylsulfonyl)pyrimidine-4-carboxamide.

  • Reduction: : Formation of 5-chloro-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide reduced derivatives.

  • Substitution: : Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and antiparasitic properties.

  • Medicine: : Studied for its potential therapeutic effects in treating diseases like malaria and leishmaniasis.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the pyrazole and pyrimidine rings. Similar compounds include other pyrazole derivatives and pyrimidine-based molecules, which may have different biological activities and applications. Some examples of similar compounds are:

  • Pyrazole-based ligands: : N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine

  • Indole derivatives: : Various indole-based compounds with biological activities

Properties

IUPAC Name

5-chloro-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6OS/c1-9-6-10(2)23(22-9)13-5-4-11(7-18-13)20-15(24)14-12(17)8-19-16(21-14)25-3/h4-8H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXLQIVPSJNRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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